Kohamaic acid A
Description
Properties
Molecular Formula |
C25H40O2 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(E)-5-[(1S,4aS,5R,8aS)-2,5,8a-trimethyl-5-(4-methylpent-3-enyl)-1,4,4a,6,7,8-hexahydronaphthalen-1-yl]-3-methylpent-2-enoic acid |
InChI |
InChI=1S/C25H40O2/c1-18(2)9-7-14-24(5)15-8-16-25(6)21(20(4)11-13-22(24)25)12-10-19(3)17-23(26)27/h9,11,17,21-22H,7-8,10,12-16H2,1-6H3,(H,26,27)/b19-17+/t21-,22-,24-,25+/m0/s1 |
InChI Key |
WZOUGXJIBZOMTP-CTXZGABSSA-N |
Isomeric SMILES |
CC1=CC[C@H]2[C@@](CCC[C@@]2([C@H]1CC/C(=C/C(=O)O)/C)C)(C)CCC=C(C)C |
Canonical SMILES |
CC1=CCC2C(CCCC2(C1CCC(=CC(=O)O)C)C)(C)CCC=C(C)C |
Synonyms |
kohamaic acid A |
Origin of Product |
United States |
Preparation Methods
Source and Extraction
KA-A was first isolated from the marine sponge Ircinia sp., collected off the coast of Kohama Island, Okinawa, Japan. The sponge material was freeze-dried, homogenized, and extracted with methanol. The crude extract underwent sequential liquid-liquid partitioning using ethyl acetate and water, followed by column chromatography on silica gel with a hexane-ethyl acetate gradient. Final purification via reversed-phase HPLC yielded KA-A as a colorless oil.
Structural Characterization
Initial structural elucidation relied on spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : 1D and 2D NMR (1H, 13C, COSY, HMBC) identified the bicyclic sesterterpene core and the unsaturated fatty acid side chain.
-
High-Resolution Mass Spectrometry (HRMS) : HRMS confirmed the molecular formula C30H44O3 (m/z 452.3291 [M+H]+).
-
Infrared (IR) Spectroscopy : IR absorptions at 1705 cm−1 and 1680 cm−1 indicated the presence of carboxylic acid and conjugated double bonds, respectively.
The absolute configuration of KA-A’s stereocenters was determined using circular dichroism (CD) spectroscopy and chemical derivatization.
Synthetic Approaches to this compound
Due to the limited natural availability of KA-A, synthetic routes have been developed to enable large-scale production and structural modification. Two primary strategies dominate the literature: total synthesis of the natural product and preparation of structurally simplified analogs for structure-activity relationship (SAR) studies.
Total Synthesis of KA-A
The total synthesis of KA-A, reported by Takikawa et al., involves a 15-step sequence starting from sclareolide, a diterpene isolated from clary sage. Key steps include:
Construction of the Bicyclic Core
Side Chain Elaboration
-
Wittig Olefination : A C17 aldehyde intermediate was coupled with a phosphonium ylide to install the conjugated double bond system.
-
Hydrogenation : Selective hydrogenation of the triple bond yielded the Z-configured double bond in the fatty acid side chain.
The total synthesis achieved KA-A in 3.8% overall yield, with critical stereochemical control at C-5, C-9, and C-10.
Synthesis of Structurally Simplified Analogs
To streamline production and explore SAR, researchers synthesized analogs with simplified architectures. A representative example is the preparation of compound 11 [(1S*,4aS*,8aS*)-17-(1,4,4a,5,6,7,8,8a-octahydro-2,5,5,8a-tetramethyl-naphthalen-1-yl)heptadecanoic acid], which retains KA-A’s inhibitory activity.
Retrosynthetic Analysis
The analog’s structure was divided into two fragments:
Key Synthetic Steps
-
Core Synthesis : (−)-Isopulegol was oxidized to a ketone, followed by Grignard addition to install the C-8a methyl group.
-
Side Chain Assembly : A C17 aliphatic chain was constructed using three iterations of Horner-Wadsworth-Emmons reactions, followed by hydrogenation to saturate the double bonds.
-
Fragment Coupling : The terpene core and fatty acid side chain were joined via a Suzuki-Miyaura cross-coupling, followed by saponification to yield the final carboxylic acid.
This route achieved compound 11 in 12% overall yield over 9 steps.
Optimization of Synthetic Routes
Yield Improvement Strategies
Comparative analysis of synthetic routes revealed that side chain length and stereochemical fidelity significantly impact efficiency:
| Synthetic Route | Key Reaction | Steps | Overall Yield | Reference |
|---|---|---|---|---|
| Total Synthesis (KA-A) | Diels-Alder + Aldol | 15 | 3.8% | |
| Analog Synthesis (Compound 11) | Horner-Wadsworth-Emmons | 9 | 12% |
Strategies for optimization include:
Solvent and Temperature Effects
Reaction yields were sensitive to solvent polarity and temperature:
-
Diels-Alder Reaction : Conducted in toluene at 110°C provided higher regioselectivity than THF or DCM.
-
Hydrogenation : Use of Pd/C in ethanol at 25°C minimized over-reduction of the double bond.
Analytical Characterization of Synthetic Products
Spectroscopic Consistency
Synthetic KA-A and its analogs were rigorously compared to the natural product using:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
